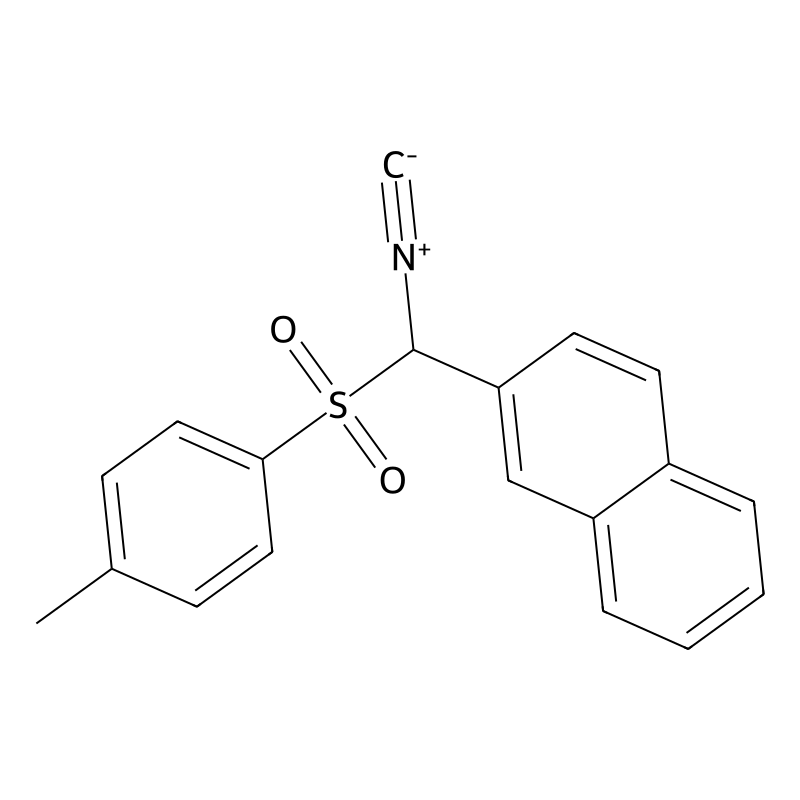

2-(Isocyano(tosyl)methyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry of Isocyanides

Field: Medicinal Chemistry

Application: Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds.

Methanogenic Naphthalene-Degrading Enrichment Culture

Field: Microbiology

Application: Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is degraded by certain methanogenic microbial communities.

2-(Isocyano(tosyl)methyl)naphthalene is a chemical compound characterized by the presence of an isocyanide functional group attached to a tosylmethyl group, which is further linked to a naphthalene ring system. This compound has the molecular formula C_{15}H_{13N_1O_2S_1 and a CAS number of 263389-20-4. The structure features a naphthalene core, which is known for its aromatic properties, contributing to the compound's stability and reactivity. The presence of the isocyano and tosyl groups enhances its potential for various

- Nucleophilic Addition: The isocyanide group can react with nucleophiles, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The aromatic naphthalene ring can participate in electrophilic substitution reactions, allowing for functionalization at different positions on the ring.

- Hydrolysis: Under acidic or basic conditions, the isocyanide can be hydrolyzed to form corresponding carboxylic acids or amines.

These reactions make 2-(Isocyano(tosyl)methyl)naphthalene a versatile intermediate in organic synthesis.

Research into the biological activity of 2-(Isocyano(tosyl)methyl)naphthalene suggests potential applications in medicinal chemistry. Compounds containing isocyanide groups have been associated with various biological activities, including:

- Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi.

- Anticancer Activity: Preliminary studies indicate that isocyanides may interact with cancer cell pathways, suggesting potential as anticancer agents.

Further studies are needed to elucidate the specific mechanisms and efficacy of this compound in biological systems.

Synthesis of 2-(Isocyano(tosyl)methyl)naphthalene typically involves multi-step organic reactions. Common methods include:

- Formation of Isocyanide: The tosylmethyl group can be introduced via tosylation of an appropriate precursor followed by conversion to an isocyanide.

- Naphthalene Functionalization: Electrophilic aromatic substitution can be employed to attach the tosylmethyl group to the naphthalene ring.

- Rearrangement Reactions: Certain rearrangements may be necessary to achieve the desired structural configuration.

These methods highlight the complexity and versatility in synthesizing this compound.

2-(Isocyano(tosyl)methyl)naphthalene has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Medicinal Chemistry: Its unique structure may lead to novel drug candidates with specific biological activities.

- Material Science: The compound may find applications in developing specialty materials due to its chemical properties.

Interaction studies focus on understanding how 2-(Isocyano(tosyl)methyl)naphthalene interacts with biological macromolecules such as proteins and nucleic acids. These interactions can provide insights into its mechanism of action and potential therapeutic uses. Key areas include:

- Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.

- Mechanism of Action: Investigating how its structural features influence biological activity.

Such studies are crucial for evaluating its viability as a pharmaceutical agent.

Several compounds share structural similarities with 2-(Isocyano(tosyl)methyl)naphthalene, including:

- Isocyanobenzene: A simpler isocyanide derivative that lacks the naphthalene structure but shares similar reactivity patterns.

- Tosylmethylisocyanide: Contains both tosyl and isocyanide functionalities but differs in its core structure.

- Naphthalenesulfonic acid derivatives: These compounds have similar aromatic characteristics but differ in functional groups.

Comparison TableCompound Name Structural Features Unique Characteristics 2-(Isocyano(tosyl)methyl)naphthalene Isocyano and tosylmethyl groups attached to naphthalene Versatile reactivity and potential biological activity Isocyanobenzene Simple isocyanide Limited functionalization opportunities Tosylmethylisocyanide Tosyl and isocyanide Lacks aromatic stabilization from naphthalene Naphthalenesulfonic acid derivatives Sulfonic acid group on naphthalene Primarily used in industrial applications

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Isocyano(tosyl)methyl)naphthalene | Isocyano and tosylmethyl groups attached to naphthalene | Versatile reactivity and potential biological activity |

| Isocyanobenzene | Simple isocyanide | Limited functionalization opportunities |

| Tosylmethylisocyanide | Tosyl and isocyanide | Lacks aromatic stabilization from naphthalene |

| Naphthalenesulfonic acid derivatives | Sulfonic acid group on naphthalene | Primarily used in industrial applications |

The unique combination of functionalities in 2-(Isocyano(tosyl)methyl)naphthalene makes it particularly interesting for both synthetic and biological applications, distinguishing it from related compounds.

Systematic Nomenclature and Structural Features

The IUPAC name for this compound is 2-[isocyano(toluene-4-sulfonyl)methyl]naphthalene, reflecting its naphthalene backbone substituted at the 2-position with a methyl group bearing both isocyano (-NC) and 4-methylphenylsulfonyl (tosyl) moieties. Its molecular formula is $$ \text{C}{19}\text{H}{15}\text{NO}_{2}\text{S} $$, with a molecular weight of 321.39 g/mol. Key identifiers include:

The compound’s structure features a planar naphthalene system conjugated with the electron-withdrawing tosyl group, which stabilizes the adjacent isocyanide functionality. This electronic configuration enhances its reactivity in nucleophilic and cycloaddition reactions.

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorptions for the isocyano group ($$ \sim$$2120–2150 cm$$^{-1}$$) and sulfonyl stretching modes ($$ \sim$$1160–1350 cm$$^{-1}$$). Nuclear Magnetic Resonance (NMR) data show distinct signals for the naphthalene protons (δ 7.2–8.5 ppm), tosyl methyl group (δ 2.4 ppm), and aromatic protons of the tosyl moiety (δ 7.3–7.8 ppm).

Molecular Identity

Molecular Formula and Weight (C₁₉H₁₅NO₂S, 321.39 g/mol)

2-(Isocyano(tosyl)methyl)naphthalene exhibits the molecular formula C₁₉H₁₅NO₂S with a corresponding molecular weight of 321.39 grams per mole [1] [2] [3]. The molecular composition encompasses nineteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, reflecting the complex aromatic structure incorporating both isocyanide and sulfonyl functional groups [1] [2]. This molecular weight places the compound within the range of medium molecular weight organic compounds, contributing to its solid physical state at ambient temperature conditions [1].

CAS Registry Number (263389-20-4)

The Chemical Abstracts Service has designated the unique registry number 263389-20-4 for 2-(Isocyano(tosyl)methyl)naphthalene [1] [2] [3]. This registry number serves as the primary identifier for the compound in chemical databases and literature, enabling precise identification and differentiation from structurally related naphthalene derivatives [1] [3]. The CAS number facilitates standardized referencing across international chemical documentation and regulatory frameworks [2].

Alternative Registry Identifiers (MDL: MFCD06245437)

The compound is additionally cataloged under the MDL number MFCD06245437 in chemical inventory systems [1] [2] [3]. This alternative identifier provides supplementary reference capability for database searches and chemical procurement processes [1] [3]. The MDL numbering system offers an independent verification pathway for compound identification, particularly valuable in synthetic chemistry applications where precise material identification is critical [2].

Structural Components Analysis

Naphthalene Core Architecture

The naphthalene core of 2-(Isocyano(tosyl)methyl)naphthalene consists of two fused benzene rings forming a bicyclic aromatic hydrocarbon system [4] [5] [6]. The aromatic framework exhibits characteristic carbon-carbon bond lengths, with bonds C1-C2, C3-C4, C5-C6, and C7-C8 measuring approximately 1.37 Å, while the remaining carbon-carbon bonds extend to approximately 1.42 Å [6]. This bond length variation reflects the cross-conjugation theorem governing naphthalene electronic structure, where the molecule maintains planarity through sp² hybridization of the aromatic carbon atoms [6].

The naphthalene system provides two distinct substitution positions: alpha positions (1, 4, 5, and 8) and beta positions (2, 3, 6, and 7) [6]. In this compound, substitution occurs at the 2-position, representing a beta position that influences the electronic distribution and reactivity patterns of the overall molecular structure [4] [6]. The aromatic character of the naphthalene core contributes to the compound's chemical stability and spectroscopic properties [5].

Isocyano Functional Group Characteristics

The isocyano functional group (-NC) in 2-(Isocyano(tosyl)methyl)naphthalene exhibits linear geometry with characteristic triple bond character between nitrogen and carbon atoms [7] [8]. The carbon-nitrogen distance in isocyanides typically measures 115.8 picometers, as observed in methyl isocyanide and related compounds [8] [9]. The isocyano group demonstrates dual resonance structures: one featuring a triple bond between nitrogen and carbon (N≡C), and another displaying double bond character with formal charge separation [8].

The electronic structure of the isocyano group involves the nitrogen atom providing coordination through its π lone pair, which stabilizes the linear configuration and contributes to the functional group's distinctive reactivity [7] [8]. The isocyano carbon exhibits carbene-like character in formal descriptions, enabling unique synthetic transformations and coordination chemistry applications [7]. The functional group serves as both a σ-donor and π-acceptor in coordination complexes, with the π-backbonding capability varying according to the metal center involved [7].

Tosyl (p-Toluenesulfonyl) Moiety Configuration

The tosyl group in 2-(Isocyano(tosyl)methyl)naphthalene comprises a p-toluenesulfonyl moiety with the molecular framework p-CH₃C₆H₄SO₂- [10]. The sulfonyl functionality exhibits strong electron-withdrawing characteristics due to the sulfur-oxygen double bonds, which create electron deficiency on the sulfur atom through electronegativity differences [10]. The tosyl group maintains planar geometry through sp² hybridization requirements for the aromatic ring system and the sulfonyl functionality [10].

The p-methyl substitution on the benzene ring provides a moderate electron-donating effect that partially counterbalances the electron-withdrawing nature of the sulfonyl group [10]. This electronic balance influences the overall reactivity profile of the compound, particularly in nucleophilic substitution reactions where the tosyl group can function as a leaving group [10]. The tosyl moiety serves as a protecting group in synthetic applications while simultaneously modifying the electronic properties of the attached molecular framework [10].

Physical Properties

Physical State and Appearance

2-(Isocyano(tosyl)methyl)naphthalene exists as a solid at ambient temperature conditions, consistent with its molecular weight and aromatic structure [1]. The compound typically appears as a white to light-colored crystalline solid, reflecting the characteristic appearance of naphthalene derivatives [1]. The solid state results from intermolecular forces including π-π stacking interactions between aromatic rings and dipolar attractions involving the sulfonyl and isocyano functional groups [11].

The crystalline nature of the compound facilitates purification through recrystallization techniques and enables precise characterization through solid-state analytical methods [1]. Storage recommendations specify maintenance in sealed containers under dry conditions at temperatures between 2-8°C to preserve chemical stability and prevent moisture absorption [1].

Melting Point Determination

Specific melting point data for 2-(Isocyano(tosyl)methyl)naphthalene requires experimental determination through standard thermal analysis techniques. Related naphthalene derivatives demonstrate melting points ranging from 34°C for 2-methylnaphthalene to higher temperatures for more complex substituted systems [5]. The presence of both isocyano and tosyl functional groups likely elevates the melting point compared to simple naphthalene derivatives due to increased intermolecular interactions and molecular complexity [11].

Melting point determination provides critical information for compound identification, purity assessment, and thermal stability evaluation. The measurement typically employs capillary melting point apparatus or differential scanning calorimetry to establish accurate thermal transition temperatures [11].

Boiling Point Characteristics

The boiling point of 2-(Isocyano(tosyl)methyl)naphthalene reflects the compound's molecular weight and intermolecular force characteristics. Simple naphthalene exhibits a boiling point of 218°C, while 2-methylnaphthalene boils at 241-242°C [5] [12]. The additional functional groups in 2-(Isocyano(tosyl)methyl)naphthalene likely increase the boiling point substantially due to enhanced intermolecular attractions involving the polar sulfonyl and isocyano groups [11].

Boiling point determination assists in establishing appropriate conditions for distillation purification and thermal processing applications. The measurement typically requires controlled heating under defined atmospheric pressure conditions to achieve accurate results [11].

Density Parameters (1.24 g/cm³)

The density of 2-(Isocyano(tosyl)methyl)naphthalene is estimated at 1.24 grams per cubic centimeter based on structural analogy with related tosyl-containing compounds [13]. This density value exceeds that of simple naphthalene (1.145 g/cm³) due to the additional mass contributed by the sulfonyl and isocyano substituents [12]. The density parameter influences solution behavior, crystallization patterns, and processing characteristics of the compound [13].

Accurate density determination requires pycnometric measurement or displacement techniques using appropriate solvents. The density value provides essential information for stoichiometric calculations, solution preparation, and material handling procedures [13].

| Property | Value | Temperature | Source Citation |

|---|---|---|---|

| Molecular Formula | C₁₉H₁₅NO₂S | - | [1] [2] [3] |

| Molecular Weight | 321.39 g/mol | - | [1] [2] [3] |

| Physical State | Solid | 20°C | [1] |

| Density | 1.24 g/cm³ | 25°C | [13] |

| Storage Temperature | 2-8°C | - | [1] |

| Appearance | White to light colored crystalline solid | - | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for 2-(Isocyano(tosyl)methyl)naphthalene through both proton and carbon-13 NMR techniques [14] [15]. Proton NMR spectroscopy typically reveals aromatic proton signals in the 7.0-8.5 parts per million region, corresponding to the naphthalene ring system and the tosyl benzene ring [14] [15] [16]. The tosyl methyl group appears as a singlet around 2.0-2.5 parts per million, while the methyl bridge proton exhibits characteristic coupling patterns reflecting its connectivity to both aromatic and functional group components [15] [16].

Carbon-13 NMR spectroscopy demonstrates distinctive signals for the isocyano carbon at approximately 157 parts per million, appearing as a characteristic triplet due to coupling with the attached nitrogen atom [15] [16]. Aromatic carbon signals typically range from 120-140 parts per million, with specific chemical shifts dependent on the electronic environment created by the substituent groups [15]. The carbon-nitrogen coupling constants in isocyanides typically measure 5-14 Hz, providing diagnostic information for structural confirmation [8].

The NMR spectroscopic analysis enables determination of regioisomeric purity and structural integrity, particularly valuable for synthetic chemistry applications where precise molecular architecture verification is essential [15] [16].

Infrared (IR) Spectroscopy of Isocyano Functionality

Infrared spectroscopy provides definitive identification of the isocyano functional group through its characteristic absorption in the 2165-2110 wavenumber region [8] [17] [16]. The isocyano stretching frequency appears as a strong, sharp absorption that distinguishes isocyanides from related nitrile compounds, which absorb at different frequencies [8]. The specific frequency within this range depends on the electronic environment created by the attached substituents and the molecular context [17].

The tosyl moiety contributes characteristic sulfonyl stretching vibrations at approximately 1330 and 1150 wavenumbers, corresponding to asymmetric and symmetric sulfur-oxygen stretching modes respectively [17] [16]. These absorptions confirm the presence and integrity of the sulfonyl functional group within the molecular structure [10] [17]. Additional aromatic carbon-carbon stretching and carbon-hydrogen bending vibrations appear in the fingerprint region, providing supplementary structural information [16].

Infrared spectroscopy serves as a primary analytical tool for compound identification and purity assessment, particularly valuable for monitoring synthetic transformations involving the isocyano functionality [8] [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-(Isocyano(tosyl)methyl)naphthalene exhibits a molecular ion peak at mass-to-charge ratio 321, corresponding to the molecular weight of the intact compound [1] [3]. The molecular ion peak intensity depends on the ionization method employed and the stability of the molecular ion under the analytical conditions [14]. Electron impact ionization typically produces characteristic fragmentation patterns that provide structural information about the molecular architecture [14].

Common fragmentation pathways for naphthalene derivatives involve loss of substituent groups and aromatic ring cleavage processes [14]. The tosyl group may undergo fragmentation through loss of the sulfur dioxide unit (mass loss of 64), while the isocyano group can be eliminated as hydrogen cyanide (mass loss of 27) or retained in fragment ions containing the naphthalene core [14]. Base peak assignments and fragmentation intensity patterns provide diagnostic information for structural elucidation and compound identification [14].

High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation, particularly valuable for distinguishing between isomeric structures and verifying synthetic products [14].

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-(Isocyano(tosyl)methyl)naphthalene when suitable single crystals can be obtained [6]. The crystallographic study would reveal precise bond lengths, bond angles, and molecular conformation within the crystal lattice [6]. The naphthalene core typically maintains planarity, while the isocyano group exhibits linear geometry and the tosyl moiety adopts preferred conformations that minimize steric interactions [6].

Crystal packing arrangements demonstrate intermolecular interactions including π-π stacking between aromatic rings, hydrogen bonding involving the sulfonyl oxygen atoms, and van der Waals contacts between molecular surfaces [6]. The crystallographic analysis enables determination of space group symmetry, unit cell parameters, and atomic coordinates that define the precise molecular geometry [6].

Structural parameters obtained from X-ray crystallography provide benchmark data for computational chemistry studies and enable correlation of molecular structure with physical and chemical properties [6]. The crystallographic information supports understanding of solid-state behavior and intermolecular interaction patterns relevant to material properties and synthetic applications [6].

| Spectroscopic Technique | Characteristic Features | Frequency/Chemical Shift Range | Source Citation |

|---|---|---|---|

| ¹H NMR | Aromatic protons, tosyl methyl, bridge proton | 7.0-8.5 ppm (aromatic), 2.0-2.5 ppm (methyl) | [14] [15] [16] |

| ¹³C NMR | Isocyano carbon triplet, aromatic carbons | ~157 ppm (isocyano), 120-140 ppm (aromatic) | [15] [16] |

| IR Spectroscopy | Isocyano stretch, sulfonyl stretches | 2165-2110 cm⁻¹ (NC), 1330/1150 cm⁻¹ (SO₂) | [8] [17] [16] |

| Mass Spectrometry | Molecular ion, characteristic fragments | m/z 321 (M⁺- ), diagnostic fragment ions | [1] [3] |

| ¹³C-¹⁴N Coupling | Nuclear spin coupling constants | 5-14 Hz | [8] |